Oviedomycin -

Oviedomycin

Catalog Number: EVT-1567920
CAS Number:
Molecular Formula: C19H10O7
Molecular Weight: 350.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oviedomycin is a member of the class of tetraphenes that is 1,4,7,12-tetrahydrotetraphene substituted by oxo groups at positions 1, 4, 7, and 12, by hydroxy groups at positions 2, 6 and 8, and by a methyl group at position 3. It is a natural product found in Streptomyces antibioticus ATCC 11891 which exhibits cytotoxicity against A549 human lung cancer cells, HepG2 liver cancer cells, and MCF-7 breast cancer cells. It has a role as a bacterial metabolite and an antineoplastic agent. It is an angucycline antibiotic, a member of phenols, a member of p-quinones and a member of tetraphenes.
Oviedomycin is a natural product found in Streptomyces ansochromogenes with data available.
Source

The primary source of oviedomycin is the actinobacterium Streptomyces antibioticus, which has been extensively studied for its ability to produce a variety of bioactive compounds. Recent advances in genetic engineering have enabled the heterologous expression of oviedomycin biosynthetic genes in other bacterial strains, such as Streptomyces coelicolor and Streptomyces albus, facilitating enhanced production and study of this compound .

Classification

Oviedomycin belongs to the class of secondary metabolites known as polyketides, specifically categorized under type II polyketides. These compounds are synthesized through the action of polyketide synthases, which catalyze the assembly of acyl-CoA precursors into complex molecular structures. The classification of oviedomycin also highlights its potential applications in medicine, particularly in oncology due to its antitumor properties .

Synthesis Analysis

Methods

The biosynthesis of oviedomycin involves a series of enzymatic reactions initiated by polyketide synthase enzymes. The process typically starts with the condensation of one acetyl-CoA and nine malonyl-CoA units, leading to the formation of a linear polyketide precursor. Subsequent enzymatic modifications, including cyclization and aromatization, are carried out by specific enzymes such as ketoreductases, cyclases, and oxygenases .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of oviedomycin is characterized by multiple hydroxyl and keto groups, contributing to its unique chemical properties. Specifically, it contains two keto groups at C-4 and C-12 and a hydroxy group at C-2. This structural complexity is essential for its biological activity and interaction with cellular targets .

Data

The empirical formula for oviedomycin is C₁₈H₁₄O₅, with a molecular weight of approximately 306.3 g/mol. Its structural representation includes several aromatic rings and functional groups that are critical for its mechanism of action against cancer cells .

Chemical Reactions Analysis

Reactions

Oviedomycin undergoes various chemical reactions during its biosynthesis, primarily involving oxidation and reduction processes catalyzed by specific enzymes. Key reactions include:

  • Polyketide Formation: Initiated by polyketide synthase enzymes that condense acetyl-CoA and malonyl-CoA.
  • Cyclization: Catalyzed by cyclases that convert linear precursors into cyclic structures.
  • Oxygenation: Introduced by oxygenases that add hydroxyl or keto groups to specific carbon atoms in the polyketide backbone .

Technical Details

The production of derivatives through enzymatic modifications has been explored to enhance the therapeutic potential of oviedomycin. For instance, variations in oxygenase expression can lead to different metabolic products with altered biological activities .

Mechanism of Action

Process

The antitumor activity of oviedomycin is primarily attributed to its ability to interfere with DNA synthesis in cancer cells. It achieves this by binding to DNA and disrupting the normal replication process, ultimately leading to cell cycle arrest and apoptosis in susceptible cell lines .

Data

Studies have demonstrated that oviedomycin exhibits significant cytotoxic effects against various human cancer cell lines, highlighting its potential as an effective chemotherapeutic agent. The precise molecular interactions involved in this mechanism are still under investigation but are believed to involve complex binding dynamics with DNA structures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oviedomycin is typically isolated as a yellowish-brown powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Oviedomycin is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point is reported to be around 180–182 °C.

Relevant analyses indicate that these properties can influence the pharmacokinetics and bioavailability of oviedomycin when used therapeutically .

Applications

Scientific Uses

Oviedomycin has garnered attention for its potential applications in cancer therapy due to its potent antitumor activity. Additionally, ongoing research into its biosynthetic pathways aims to unlock further derivatives with enhanced efficacy or reduced toxicity profiles. The ability to engineer microbial systems for increased production also opens avenues for large-scale production of this valuable compound for pharmaceutical use .

Introduction to Oviedomycin

Structural Classification and Chemical Properties

Oviedomycin (chemical formula: C~19~H~10~O~7~) belongs to the angucycline class of type II polyketides, characterized by an unusual tetracyclic benz[a]anthracenequinone core with extensive oxidative modifications. Its structure features seven oxygen atoms distributed across distinctive functional motifs: two quinone systems (rings A and C), a C-2 hydroxy group, and a fully conjugated aromatic system that confers distinctive chromophoric properties [1] [6]. This high oxygenation state significantly influences its physicochemical behavior, including solubility profiles and reactivity. The compound exhibits a molecular ion peak at m/z⁻ 349.0 (negative ion mode) in mass spectrometry, with diagnostic UV absorption maxima at 266 nm and 407 nm indicative of its extended quinonoid π-system [1] [3]. Nuclear magnetic resonance (NMR) analyses confirm methyl group substitution at C-3 and the presence of multiple coupled aromatic protons characteristic of angularly fused tetracyclic systems [6].

Table 1: Physicochemical Properties of Oviedomycin

PropertySpecificationAnalytical Method
Molecular FormulaC~19~H~10~O~7~High-Resolution MS
Molecular Weight350.29 g/molESI-MS
UV λ~max~266 nm, 407 nmUV-Vis Spectroscopy
Diagnostic MS Fragmentm/z⁻ 349.0 [M]⁻ESI-MS/MS
Solubility CharacteristicsChloroform-methanol soluble; aqueous insolublePartition Coefficient
Chromophore SystemTetracyclic benz[a]anthracenequinoneNMR (¹H, ¹³C), UV-Vis

The biosynthesis of oviedomycin proceeds through a conserved type II polyketide synthase (PKS) pathway, initiated by the condensation of one acetyl-CoA and nine malonyl-CoA extender units. This generates a poly-β-ketone chain that undergoes regioselective cyclization catalyzed by the enzymes OvmC (cyclase) and OvmA (aromatase). Three flavin adenine dinucleotide (FAD)-dependent oxygenases (OvmOI, OvmOII, OvmOIII) subsequently introduce oxygen functionalities at C-12, C-4, and C-2 positions, respectively, establishing its signature oxygenation pattern [3] [8]. Notably, OvmOII exhibits bifunctional oxygenase/dehydratase activity, which is unusual among angucycline tailoring enzymes [3]. The complete biosynthetic gene cluster spans >27 kb and contains 26 open reading frames, including the minimal PKS genes (ovmP, ovmK, ovmS), ketoreductase (ovmT), and regulatory elements [1] [8].

Historical Discovery and Natural Sources

Oviedomycin was first isolated in 2002 during a targeted screening initiative using type II PKS gene probes (actI/III) against Streptomyces antibioticus ATCC 11891—a known oleandomycin producer. Méndez and colleagues heterologously expressed its biosynthetic gene cluster in Streptomyces albus, leading to the compound's initial characterization via NMR and mass spectrometry [6]. This discovery revealed that S. antibioticus harbors genetically silent ("cryptic") biosynthetic pathways for secondary metabolites beyond its primary antibiotic product.

The oviedomycin gene cluster exhibits remarkable conservation across phylogenetically diverse Streptomyces species. Homologous clusters sharing >95% DNA sequence identity occur in S. ansochromogenes, where the compound's production remained cryptic until activated through targeted genetic interventions [1] [6]. Genome mining indicates the cluster's presence but transcriptional silencing in several actinomycetes, explaining its initial oversight in natural product screens. Activation strategies have proven essential for yield improvement:

  • Global Regulator Manipulation: Disruption of adpA (encoding a pleiotropic transcriptional regulator) in S. ansochromogenes abolished nikkomycin production while serendipitously activating the silent oviedomycin cluster (pks7). This approach leveraged AdpA's role in repressing the pathway-specific activators ovmZ and ovmW [1].
  • Heterologous Expression: S. coelicolor M1152 and S. albus serve as preferred heterologous hosts due to their well-characterized genetic systems and capacity for secondary metabolite production. Introduction of the entire ovm cluster (~27 kb) under strong promoters enabled detectable oviedomycin synthesis [2] [9].
  • Biosynthetic Pathway Refactoring: CRISPR/Cas9-mediated promoter replacement of the oxygenase gene ovmO1 and phosphopantetheinyl transferase gene ovmF with constitutive high-expression promoters (ermE, kasO) increased transcription by >10-fold and significantly improved yields [2] [9].

Pharmacological Significance in Anticancer Research

Oviedomycin demonstrates selective cytotoxicity against multiple human cancer cell lines, distinguishing it from simpler angucyclinones. Bioactivity assessments reveal potent growth inhibition with IC~50~ values <20 μM against non-small cell lung cancer (A549), liver carcinoma (HepG2), and breast adenocarcinoma (MCF-7) models [1] [3]. This potency correlates with its capacity to induce apoptosis through mitochondrial pathway activation, though the precise molecular target(s) remain under investigation. Structure-activity relationship (SAR) studies highlight the critical contribution of its oxygenation pattern to bioactivity:

  • Ring A Quinone: Essential for redox cycling and reactive oxygen species generation
  • C-2 Hydroxy Group: Enhances DNA intercalation capacity
  • C-3 Methyl Group: Promotes cellular membrane permeability

Table 2: Anticancer Activity of Oviedomycin and Biosynthetic Derivatives

CompoundA549 (Lung) IC~50~HepG2 (Liver) IC~50~MCF-7 (Breast) IC~50~Structural Features
Oviedomycin (1)18.2 μM15.7 μM12.3 μMFully oxygenated, C-3 methyl
Prejadomycin-2-carboxylate (2)8.5 μM6.9 μM7.2 μMCarboxylate at C-2, reduced ring C
Prejadomycin (3)5.1 μM4.3 μM3.8 μMDehydroxylated at C-12, unsaturated ring B
4a,12b-Dehydro-UWM6 (5)9.8 μM8.1 μM6.7 μMDehydrated at C-4a/C-12b, ring C quinone

Data compiled from bioassays reported in [3] [5]

Biosynthetic intermediates and engineered derivatives frequently exceed oviedomycin's potency. Prejadomycin (3) and 4a,12b-dehydro-UWM6 (5), generated through combinatorial biosynthesis involving selective oxygenase deletion, exhibit 3-4 fold lower IC~50~ values compared to the parent compound [3] [5]. These analogs demonstrate that strategic reduction of oxygenation can enhance cytotoxicity, possibly through improved cellular uptake or altered target engagement.

Production titers directly impact pharmacological evaluation feasibility. Recent metabolic engineering breakthroughs have achieved unprecedented yields:

  • Streptomyces coelicolor M1152: Refactoring promoters (ovmO1, ovmF) combined with host metabolic engineering (overexpressing acetyl-CoA carboxylase SCO5535, methylenetetrahydrofolate dehydrogenase SCO4824) yielded 670 mg/L—the highest reported titer [2] [9].
  • Escherichia coli B24: Solubility enhancement of ketosynthase components (KSα/KSβ) via chaperone co-expression, scaffold protein fusion, and efflux transporter engineering enabled 120 mg/L production, establishing E. coli as a viable platform for type II polyketides [4].

Properties

Product Name

Oviedomycin

IUPAC Name

4,6,8-trihydroxy-3-methylbenzo[a]anthracene-1,2,7,12-tetrone

Molecular Formula

C19H10O7

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C19H10O7/c1-6-15(22)8-5-10(21)13-14(12(8)19(26)16(6)23)17(24)7-3-2-4-9(20)11(7)18(13)25/h2-5,20-22H,1H3

InChI Key

SKUDQXAQMMVQKR-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C3C(=C2C(=O)C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Synonyms

oviedomycin

Canonical SMILES

CC1=C(C2=CC(=C3C(=C2C(=O)C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.